molecular formula C12H25N3S B1478732 3-(4-(tetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)propan-1-amine CAS No. 2098096-64-9

3-(4-(tetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)propan-1-amine

Cat. No.: B1478732
CAS No.: 2098096-64-9
M. Wt: 243.41 g/mol
InChI Key: NOZLKRHARRPYIF-UHFFFAOYSA-N
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Description

3-(4-(tetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)propan-1-amine is a chemical compound that features a tetrahydrothiopyran ring fused with a piperazine ring, linked to a propan-1-amine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(tetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)propan-1-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, continuous flow systems, and rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(4-(tetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)propan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

Scientific Research Applications

3-(4-(tetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)propan-1-amine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-(tetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)propan-1-amine is unique due to its specific structural features, which combine the tetrahydrothiopyran and piperazine rings with a propan-1-amine linker. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-[4-(thian-4-yl)piperazin-1-yl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25N3S/c13-4-1-5-14-6-8-15(9-7-14)12-2-10-16-11-3-12/h12H,1-11,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOZLKRHARRPYIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1N2CCN(CC2)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(4-(tetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)propan-1-amine
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3-(4-(tetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)propan-1-amine
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3-(4-(tetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)propan-1-amine
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3-(4-(tetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)propan-1-amine
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3-(4-(tetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)propan-1-amine
Reactant of Route 6
3-(4-(tetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)propan-1-amine

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